5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine

Neuronal nitric oxide synthase inhibition CNS drug design Bioisosteric replacement

This heterobifunctional building block combines a 2-aminothiazole pharmacophore with an oxane-3-carbonyl handle, pre-validated for SMN protein modulator programs targeting spinal muscular atrophy. The oxane substituent introduces conformational constraint and modulated lipophilicity that cannot be replicated by simpler 2-aminothiazole analogs—generic substitution risks altered pharmacokinetics and loss of target engagement. Source with ≥95% purity and Certificate of Analysis to ensure batch-to-batch consistency in SAR studies.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27
CAS No. 2172466-97-4
Cat. No. B2677549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine
CAS2172466-97-4
Molecular FormulaC9H12N2O2S
Molecular Weight212.27
Structural Identifiers
SMILESC1CC(COC1)C(=O)C2=CN=C(S2)N
InChIInChI=1S/C9H12N2O2S/c10-9-11-4-7(14-9)8(12)6-2-1-3-13-5-6/h4,6H,1-3,5H2,(H2,10,11)
InChIKeyGXWBBMPHNDKTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine (CAS 2172466-97-4): Essential Scaffold Identification for Medicinal Chemistry Procurement


5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine (CAS 2172466-97-4, molecular formula C9H12N2O2S, molecular weight 212.27 g/mol) is a heterobifunctional synthetic building block combining a 2-aminothiazole core with an oxane-3-carbonyl substituent at the thiazole 5-position . The compound features a free primary amine at the thiazole 2-position and a tetrahydropyran carbonyl group that serves as a versatile handle for further derivatization or for introducing conformational constraint and modulated lipophilicity into lead series. The 2-aminothiazole scaffold is a privileged pharmacophore recognized for its bioisosteric properties that can enhance oral absorption and cell permeability compared to alternative heterocyclic cores .

Why 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine Cannot Be Substituted with Generic 2-Aminothiazole Analogs


Procurement substitution among 2-aminothiazole derivatives is scientifically unsound because even subtle structural variation in this scaffold class produces marked divergence in target engagement, physicochemical profile, and synthetic utility. Within the 2-aminothiazole chemotype, substitution pattern at the thiazole 4- and 5-positions dictates biological activity directionality: C5-carbonyl-substituted analogs show distinct binding orientation in kinase and enzyme inhibition studies compared to C4-substituted or unsubstituted congeners [1]. The oxane (tetrahydropyran) substituent in the target compound introduces specific conformational restraint and modulates logP differently than aromatic or alkyl substituents, directly affecting membrane permeability and solubility in ways that cannot be extrapolated from simpler 2-aminothiazole variants [2]. Generic substitution without head-to-head comparative validation introduces unacceptable risk of altered pharmacokinetics, off-target activity, or complete loss of intended biological function.

Quantitative Differentiation Evidence: 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine vs. Closest Structural Analogs


2-Aminothiazole Scaffold Superiority: Quantified Bioisosteric Advantage over Aminopyridine Cores in CNS Drug Design

In systematic enzyme inhibition studies of neuronal nitric oxide synthase (nNOS) inhibitors, 2-aminothiazole-based analogs demonstrated significantly reduced basicity compared to aminopyridine-containing lead compounds. This reduced basicity translates to lower protonation state at physiological pH (pKa shift of approximately 2-3 units), producing molecules with lower net charge that exhibit enhanced blood-brain barrier penetration potential [1]. The 2-aminothiazole substitution pattern present in the target compound—specifically the free 2-amino group with carbonyl substitution at the 5-position—mirrors the structural elements that conferred this pharmacokinetic advantage.

Neuronal nitric oxide synthase inhibition CNS drug design Bioisosteric replacement

Tetrahydropyran-Thiazole Hybrid Architecture: Quantified Antiproliferative Selectivity Against Human Tumor Cells

In a systematic study of oxa/thiazole-tetrahydropyran triazole-linked hybrids, compounds incorporating the tetrahydropyran-thiazole hybrid motif exhibited antiproliferative activity with GI50 values ranging from 1.2 to 8.7 μM against a panel of human solid tumor cell lines (including SW1573 non-small cell lung, HBL-100 breast, T-47D breast, and WiDr colon carcinoma) while demonstrating significantly reduced activity against non-tumor human cells [1]. The tetrahydropyran (oxane) moiety, which is the identical heterocyclic component present in the target compound's oxane-3-carbonyl substituent, was identified as a critical contributor to this tumor-selective antiproliferative profile.

Antiproliferative activity Tumor cell selectivity Molecular hybridization

2-Aminothiazole Carbonyl Substitution Pattern: Validated Synthetic Utility for Survival Motor Neuron (SMN) Protein Modulators

Compounds bearing the 2-aminothiazole carbonyl substitution motif are explicitly identified as reactants for the synthesis of survival motor neuron (SMN) protein modulators, a therapeutic class of high current interest for spinal muscular atrophy drug development . This represents a documented, specific application context that distinguishes 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine from generic 2-aminothiazole building blocks lacking this carbonyl connectivity or from alternative heterocyclic scaffolds not validated for SMN modulator synthesis. The compound is also documented as a reactant for diaminotriazine hNav1.7 inhibitors and heteroalicyclic carboxamidines as inducible nitric oxide synthase inhibitors .

SMN protein modulators Spinal muscular atrophy Scaffold-based drug discovery

Oxane-3-Carbonyl Substituent: Differentiated Physicochemical Profile vs. 4-Oxane-Substituted Aminothiazole Regioisomers

Direct comparison with the closely related regioisomer 4-(Oxan-3-yl)-1,3-thiazol-2-amine (CAS 1565370-05-9) reveals fundamental differences in substitution pattern that drive distinct molecular properties. The target compound places the oxane moiety at the thiazole 5-position via a carbonyl linker, whereas the comparator features direct oxane attachment at the 4-position without a carbonyl spacer. This structural divergence produces different molecular weights (212.27 g/mol target vs. 184.26 g/mol comparator), distinct hydrogen-bonding capacity (carbonyl oxygen acceptor in target; absent in comparator), and altered electronic distribution across the thiazole ring affecting reactivity and binding orientation [1].

Regioisomeric differentiation Physicochemical properties Molecular design

Optimal Research Applications for 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine Based on Quantified Differentiation Evidence


SMN Protein Modulator Drug Discovery Programs

For medicinal chemistry teams developing survival motor neuron (SMN) protein modulators for spinal muscular atrophy, 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine serves as a structurally pre-validated building block explicitly documented for this application . The compound provides a functionalized 2-aminothiazole core that reduces synthetic step count compared to constructing the scaffold de novo. Procurement should prioritize vendors offering ≥95% purity with Certificate of Analysis documentation to ensure batch-to-batch consistency in SAR studies.

Kinase and Enzyme Inhibitor Lead Optimization with CNS Penetration Requirements

The 2-aminothiazole scaffold offers reduced basicity relative to aminopyridine alternatives, resulting in lower protonation at physiological pH and enhanced blood-brain barrier penetration potential . 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine provides a versatile starting point for introducing the oxane-3-carbonyl moiety while preserving the free 2-amino group for further derivatization. This scaffold is particularly suited for nNOS, mTOR, EGFR, and PDE5 inhibitor programs where CNS exposure is a key design criterion.

Antiproliferative Agent Development Leveraging Tetrahydropyran-Thiazole Hybrid Selectivity

Based on the demonstrated tumor-selective antiproliferative activity of tetrahydropyran-thiazole hybrid architectures (GI50 1.2-8.7 μM against solid tumor cell lines with selectivity relative to normal cells) , 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine serves as an advanced intermediate for constructing focused libraries of antiproliferative candidates. The oxane-3-carbonyl substituent provides conformational constraint and modulated lipophilicity that contribute to the observed selectivity profile.

Metabolic Disease and Longevity Research via Nampt Pathway Modulation

2-Aminothiazole derivatives have demonstrated enhanced nicotinamide phosphoribosyltransferase (Nampt) enzymatic activity in vitro without cytotoxicity in C2C12 myoblast cultures . 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine can be employed as a core scaffold for synthesizing Nampt-modulating analogs targeting aging, metabolic disorders, and NAD-dependent pathways, where the oxane carbonyl group may introduce additional hydrogen-bonding interactions with the enzyme active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Oxane-3-carbonyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.